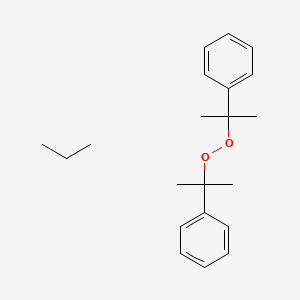
Bis(isopropylcumyl)peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(isopropylcumyl)peroxide is an organic peroxide compound known for its stability and utility in various chemical processes. It is primarily used as a radical initiator in polymerization reactions and as a cross-linking agent in the rubber and plastics industries. The compound’s unique structure, featuring two peroxide groups, contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(isopropylcumyl)peroxide typically involves the reaction of cumyl hydroperoxide with isopropyl alcohol under acidic conditions. The process can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which then undergoes further oxidation to yield the desired peroxide compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps to remove any impurities. The final product is typically obtained as a crystalline solid, which is then packaged and stored under controlled conditions to prevent decomposition.
化学反应分析
Types of Reactions
Bis(isopropylcumyl)peroxide undergoes various types of chemical reactions, including:
Oxidation: The peroxide groups can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Under certain conditions, the peroxide groups can be reduced to alcohols or other reduced species.
Substitution: The compound can undergo substitution reactions where one or both peroxide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. Reaction conditions typically involve moderate temperatures and controlled pH to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include oxidized organic compounds, alcohols, and substituted derivatives of the original peroxide.
科学研究应用
Bis(isopropylcumyl)peroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions, facilitating the formation of polymers with desired properties.
Biology: Employed in studies of oxidative stress and its effects on biological systems, as the compound can generate reactive oxygen species.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized as a cross-linking agent in the production of rubber and plastics, enhancing the mechanical properties and durability of these materials.
作用机制
The mechanism of action of bis(isopropylcumyl)peroxide involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator, but with different stability and reactivity profiles.
Cumene hydroperoxide: A precursor in the synthesis of bis(isopropylcumyl)peroxide, also used as an oxidizing agent.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator, with distinct chemical properties compared to this compound.
Uniqueness
This compound is unique due to its high stability and ability to generate free radicals under controlled conditions. This makes it particularly valuable in industrial applications where consistent performance and safety are critical.
属性
CAS 编号 |
68540-63-6 |
|---|---|
分子式 |
C21H30O2 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene;propane |
InChI |
InChI=1S/C18H22O2.C3H8/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16;1-3-2/h5-14H,1-4H3;3H2,1-2H3 |
InChI 键 |
RHHYICHXPAFLFI-UHFFFAOYSA-N |
规范 SMILES |
CCC.CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


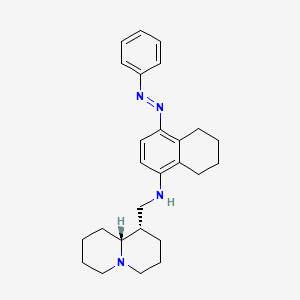

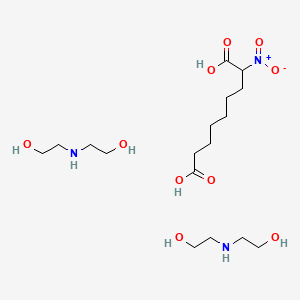

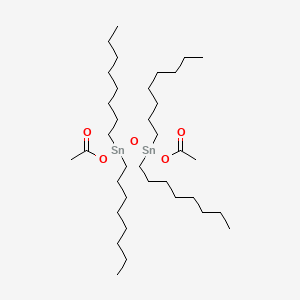
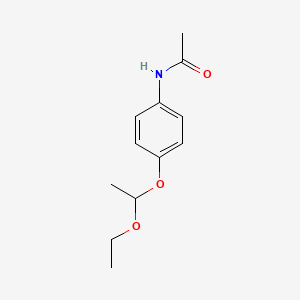




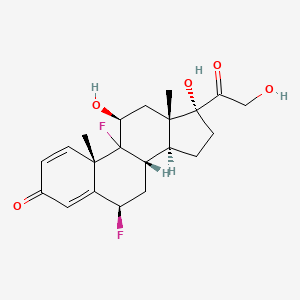
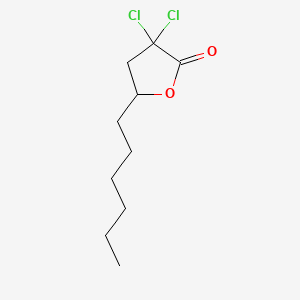
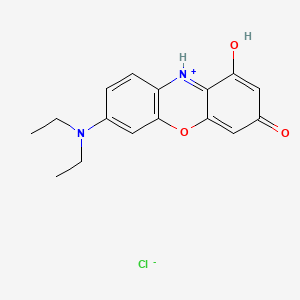
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
